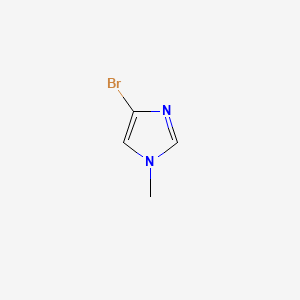

4-Bromo-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSLMMLLXTNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361579 | |

| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25676-75-9 | |

| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-Bromo-1-methyl-1H-imidazole, a key building block in the development of various bioactive molecules and active pharmaceutical ingredients (APIs). This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis workflows.

Introduction

This compound is a crucial intermediate in medicinal chemistry. Its structural motif is found in a diverse range of compounds, including inhibitors for enzymes like cathepsin K and xanthine (B1682287) oxidase, as well as modulators for various receptors and kinases. The controlled and efficient synthesis of this compound is therefore of significant interest for the pharmaceutical industry. This guide outlines the prevalent methods for its preparation, focusing on direct bromination and a two-step tribromination-de-bromination sequence.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are prominently described in the literature:

-

Pathway 1: Direct Bromination of 1-Methylimidazole (B24206). This method involves the direct reaction of 1-methylimidazole with a brominating agent. While seemingly straightforward, this approach can lead to a mixture of mono-, di-, and tri-brominated products, necessitating careful control of reaction conditions to achieve desired selectivity.

-

Pathway 2: Tribromination of 1-Methylimidazole followed by Selective De-bromination. This two-step approach first involves the exhaustive bromination of 1-methylimidazole to yield 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequently, a selective de-bromination reaction is carried out to remove the bromine atoms at the 2 and 5 positions, yielding the target compound.

Logical Workflow for Synthesis Pathway Selection

Caption: Logical workflow for selecting a synthesis pathway for this compound.

Experimental Protocols and Data

Pathway 1: Direct Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

While not the direct synthesis of the title compound, the bromination of a closely related derivative, 1-methyl-1H-imidazole-2-carbaldehyde, provides a relevant experimental protocol for the direct bromination of the imidazole (B134444) ring.

Experimental Protocol:

A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethyl-formamide (DMF) (300 mL) was treated with N-Bromosuccinimide (NBS) (17.8 g, 100 mmol). The resulting solution was stirred at room temperature for 6 days. Following this, water (750 mL) was added, and the mixture was extracted with ethyl acetate (B1210297) (4 x 200 mL). The combined organic extracts were dried over sodium sulfate, filtered, and the solvent was removed in vacuo. The residue was purified by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield this compound-2-carbaldehyde.[1]

| Parameter | Value | Reference |

| Starting Material | 1-methyl-1H-imidazole-2-carbaldehyde | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | N,N-dimethyl-formamide (DMF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 144 hours (6 days) | [1] |

| Yield | 40% (7.33 g) | [1] |

Pathway 2: Tribromination Followed by Selective De-bromination

This two-step method offers a more controlled route to the desired product.

Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole

Experimental Protocol:

To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL), a solution of bromine (9.6 g, 60.07 mmol) in acetic acid was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 2.5 hours. The acetic acid was then removed by vacuum distillation. The residue was suspended in 500 mL of water and stirred for 10 minutes at room temperature. The precipitate was collected by filtration, washed with water, and dried under high vacuum to afford 2,4,5-tribromo-1-methyl-1H-imidazole.[2]

| Parameter | Value | Reference |

| Starting Material | N-methylimidazole | [2] |

| Brominating Agent | Bromine in Acetic Acid | [2] |

| Additive | Sodium Acetate | [2] |

| Solvent | Acetic Acid | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2.5 hours | [2] |

| Yield | 29% (1.82 g) | [2] |

Step 2: Synthesis of this compound

Experimental Protocol:

A mixture of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) and sodium sulfite (B76179) (13 g, 103 mmol) was suspended in 45 mL of water. The reaction mixture was stirred under rapid reflux for 24 hours. After cooling to room temperature, the pH was adjusted to 9-10 with a 2N sodium hydroxide (B78521) solution. The organic phase was extracted with ether (3 x 50 mL). The combined organic phases were dried with magnesium sulfate, filtered, and concentrated to give crude this compound.[2] A subsequent heating step in a sealed container at 130 °C for 60 hours in a 3:1 water/acetic acid solvent mixture with sodium sulfite was also described to drive the reaction to completion.[2]

| Parameter | Value | Reference |

| Starting Material | 2,4,5-tribromo-1-methyl-1H-imidazole | [2] |

| De-brominating Agent | Sodium Sulfite | [2] |

| Solvent | Water (initial), Water/Acetic Acid (optional second step) | [2] |

| Temperature | Reflux (initial), 130 °C (optional second step) | [2] |

| Reaction Time | 24 hours (initial), 60 hours (optional second step) | [2] |

| Yield | ~62% (crude) | [2] |

Synthesis Pathway Visualization

Caption: Two-step synthesis of this compound from 1-Methylimidazole.

Conclusion

The synthesis of this compound can be achieved through multiple routes. While direct bromination offers a more concise approach, it may suffer from a lack of selectivity and result in purification challenges. The two-step tribromination-de-bromination pathway, although longer, provides a more controlled method for obtaining the desired product with potentially higher purity and yield. The choice of synthesis pathway will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-methyl-1H-imidazole, a key building block in the synthesis of various bioactive molecules. This document consolidates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and purification.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂.[1] Its structure, featuring a methyl group on one of the imidazole (B134444) nitrogens, distinguishes it from its isomer, 5-Bromo-1-methyl-1H-imidazole. The physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂ | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Physical State | Liquid at 25 °C | [1] |

| Density | 1.614 g/mL at 25 °C | [1] |

| Boiling Point | 91-93 °C at 0.1 mmHg; 271.7 °C at 760 mmHg (predicted) | [2][3] |

| Refractive Index | n20/D 1.545 | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

Chemical and Computational Properties

| Property | Value | Source |

| CAS Number | 25676-75-9 | [1] |

| pKa (Predicted) | 4.26 ± 0.61 | ChemicalBook |

| XLogP3 (Computed) | 0.4 | [4] |

| Solubility | No quantitative data available. The related compound, 4-Bromo-1H-imidazole, is soluble in DMSO (100 mg/mL with sonication).[5] |

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 1-methylimidazole (B24206). The following protocol is a composite of methodologies described in the literature.

Synthesis of this compound from 1-Methylimidazole

Materials:

-

1-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Chloroform (B151607) (CHCl₃)

-

Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).

-

Bromination: Add N-Bromosuccinimide (NBS) to the solution. For a more controlled reaction, the NBS can be added portion-wise over a period of time. The molar ratio of 1-methylimidazole to NBS is typically 1:1 or with a slight excess of NBS. In some protocols, a radical initiator like AIBN is added.[6]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 50 °C) for a period ranging from several hours to a few days.[6] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent like dichloromethane or ethyl acetate (B1210297). The aqueous layer may be treated with a reducing agent such as sodium sulfite to quench any remaining bromine.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel, using a gradient of solvents such as hexane and ethyl acetate to elute the final product.[7]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound 95 25676-75-9 [sigmaaldrich.com]

- 2. 25676-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN111269183A - Synthesis method of this compound-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 7. This compound | 25676-75-9 [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and significant applications in the development of therapeutic agents, particularly kinase inhibitors and antibacterial compounds. Detailed experimental protocols, safety and handling procedures, and a discussion of its biological relevance are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are summarized in the table below. The compound is a liquid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 25676-75-9 | [1][2] |

| Molecular Formula | C₄H₅BrN₂ | [1][2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Physical State | Liquid at 25 °C | [1] |

| Density | 1.614 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.545 | [1] |

| Boiling Point | 91-93 °C at 0.1 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the direct bromination of 1-methyl-1H-imidazole. Below is a representative experimental protocol.

Experimental Protocol: Bromination of 1-methyl-1H-imidazole

This protocol is a general representation of a common synthetic method.

Materials:

-

1-methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

A generalized workflow for the synthesis is depicted below:

Biological Relevance and Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules.[4] Its utility is particularly prominent in the development of kinase inhibitors and antibacterial agents. The imidazole (B134444) scaffold is a common motif in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.

Kinase Inhibitors

The this compound core is frequently employed in the design of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The bromine atom on the imidazole ring serves as a convenient synthetic handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Derivatives of this compound have been investigated as inhibitors of several kinases, including Polo-like kinase 4 (PLK4), which is a target in oncology.[6][7]

Antibacterial Agents

The imidazole moiety is present in numerous natural and synthetic compounds with antimicrobial properties. This compound serves as a precursor for the synthesis of novel antibacterial agents. The development of new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.

Key Reactions and Experimental Protocols

The reactivity of the bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of complex drug-like molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a carbon-carbon bond. This reaction is widely used in pharmaceutical research to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The catalytic cycle of the Suzuki-Miyaura reaction is illustrated below:

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.

| Hazard Class | GHS Pictograms | Hazard Statements |

| Acute toxicity, Oral | Danger | H301: Toxic if swallowed.[2] |

| Skin corrosion/irritation | Warning | H315: Causes skin irritation.[2] |

| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a fundamentally important and versatile building block for the synthesis of complex organic molecules with significant biological activities. Its utility in the construction of kinase inhibitors and other potential therapeutic agents underscores its value to the drug discovery and development community. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers in leveraging this valuable compound in their scientific pursuits.

References

- 1. This compound 95 25676-75-9 [sigmaaldrich.com]

- 2. This compound | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25676-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Bromo-1-methyl-1H-imidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 4-Bromo-1-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines general protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of compounds and presents data for structurally related imidazoles to offer a comparative reference.

Spectroscopic Data Summary

To provide a useful reference, the following tables summarize typical spectroscopic data for related imidazole (B134444) derivatives. Researchers can use this information as a preliminary guide for the characterization of this compound.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Imidazoles

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Methylimidazole | Not Specified | 7.4 (s, 1H, H-2), 6.9 (s, 1H, H-4), 6.8 (s, 1H, H-5), 3.6 (s, 3H, N-CH₃) |

| 4-Bromo-1H-imidazole | DMSO-d₆ | ~7.6 (s, 1H), ~7.0 (s, 1H)[1] |

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Imidazoles

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Methylimidazole | Not Specified | 137.5 (C-2), 129.0 (C-4), 120.0 (C-5), 33.0 (N-CH₃) |

| 4-Bromo-1H-imidazole | CDCl₃ | ~137 (C-2), ~121 (C-4), ~116 (C-5)[1] |

Table 3: Representative IR Absorption Data for Imidazole Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) |

| N-H Stretch (for un-methylated imidazoles) | 3200-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3150 |

| C-H Stretch (aliphatic, N-CH₃) | 2850-2960 |

| C=N and C=C Ring Vibrations | 1450-1650 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring the ¹H and ¹³C NMR spectra of imidazole derivatives involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, several techniques can be employed to obtain an IR spectrum:

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Mount the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method requires minimal sample preparation.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains elusive in the public domain, the provided general protocols and comparative data for related compounds offer a valuable starting point for spectroscopic characterization. It is recommended that researchers performing the synthesis and analysis of this compound publish their detailed findings to enrich the collective knowledge base.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole: Synthesis, Properties, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-1-methyl-1H-imidazole is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and discusses the current state of knowledge regarding its three-dimensional structure. While a definitive experimental crystal structure is not publicly available, this document offers insights based on related compounds and computational modeling approaches, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted imidazole (B134444), a class of heterocyclic aromatic compounds that are integral to numerous biological processes and form the core of many pharmaceutical agents. The presence of a bromine atom at the 4-position and a methyl group at the 1-position of the imidazole ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. This guide summarizes the available technical data for this compound, with a focus on its synthesis and structural characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂ | PubChem[1] |

| Molecular Weight | 161.00 g/mol | PubChem[1] |

| CAS Number | 25676-75-9 | Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.614 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.545 | Sigma-Aldrich |

| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |

| SMILES | CN1C=C(N=C1)Br | PubChem[1] |

| InChI | InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of N-methylimidazole. Below is a detailed experimental protocol adapted from literature.

Method 1: Bromination of N-methylimidazole in Acetic Acid

This procedure involves the direct bromination of N-methylimidazole using bromine in an acetic acid solvent, with sodium acetate (B1210297) acting as a scavenger for the hydrogen bromide byproduct.

-

Materials:

-

N-methylimidazole (1.64 g, 19.97 mmol)

-

Sodium acetate (25 g, 300 mmol)

-

Acetic acid (180 mL)

-

Bromine (9.6 g, 60.07 mmol)

-

2N Sodium hydroxide (B78521) solution

-

Ether

-

Magnesium sulfate

-

-

Procedure:

-

To a solution of N-methylimidazole and sodium acetate in acetic acid, add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to 9-10 with a 2N sodium hydroxide solution.

-

Extract the aqueous phase with ether (3 x 50 mL).

-

Combine the organic phases, dry with magnesium sulfate, filter, and concentrate to yield crude this compound.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Crystal Structure and Molecular Modeling

As of the date of this publication, a comprehensive experimental crystal structure of this compound determined by single-crystal X-ray diffraction is not available in the public domain, including major crystallographic databases.

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the three-dimensional structure, electronic properties, and vibrational frequencies of the molecule. A typical workflow for a computational study is outlined below.

The following diagram illustrates a hypothetical workflow for the computational analysis of this compound.

Role in Drug Development

This compound serves as a versatile building block in the synthesis of more complex and biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new functional groups and build larger molecular scaffolds. The imidazole core itself is a common feature in many drugs due to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes.

The diagram below illustrates the logical relationship of this compound as a key intermediate in a drug discovery pipeline.

Conclusion

This compound is a commercially available and synthetically important molecule. While detailed experimental protocols for its synthesis are accessible, a definitive crystal structure remains to be determined and published in the public domain. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable addition to the chemical literature, providing precise bond lengths, bond angles, and intermolecular interactions. Such data would be highly beneficial for computational chemists in validating their theoretical models and for medicinal chemists in designing novel therapeutics based on this versatile scaffold.

References

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The bromine atom at the C4 position serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

The imidazole (B134444) scaffold is a ubiquitous motif in biologically active molecules. Functionalized imidazoles are key components in numerous pharmaceuticals due to their ability to engage in various biological interactions. This compound, in particular, offers a strategic point of diversification. The C-Br bond at the 4-position is amenable to a wide range of transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This guide will delve into the key reactions that leverage the reactivity of this bromine atom.

General Reactivity and Electronic Considerations

The imidazole ring is an electron-rich aromatic system. The nitrogen atom at position 1 is alkylated with a methyl group, which influences the electronic properties of the ring. The bromine atom at the C4 position is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, making the bromo-substituent a good compromise between reactivity and stability.

Attempts at direct lithiation or halogen-lithium exchange at the C4 position of this compound have been reported to be challenging, often leading to complex mixtures or decomposition. This underscores the importance of transition metal-catalyzed methods for the functionalization of this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the functionalization of this compound. These reactions offer a mild and efficient means to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the imidazole core and various aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent.

Quantitative Data for Suzuki-Miyaura Coupling of a 4-Bromo-1,2-dimethyl-1H-imidazole Analog

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol) and a base like potassium carbonate (2.0 mmol). The reaction mixture is then degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted olefins. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) with a phosphine (B1218219) ligand like P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol) in a suitable solvent like DMF or acetonitrile (B52724) is heated in a sealed tube at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 4-alkynyl-1-methyl-1H-imidazoles. This reaction is typically co-catalyzed by palladium and copper complexes.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol) are dissolved in a suitable solvent like THF or DMF. A base, typically an amine such as triethylamine or diisopropylamine (B44863) (2.0 mmol), is added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the imidazole ring and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-arylated imidazoles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol), and a strong base such as sodium tert-butoxide or cesium carbonate (1.4 mmol) is placed in a Schlenk tube. Anhydrous toluene (B28343) or dioxane (5 mL) is added, and the mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude product is purified by column chromatography.

Cyanation

The introduction of a nitrile group at the C4 position can be achieved through palladium-catalyzed cyanation. This transformation provides a valuable intermediate for further synthetic manipulations.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

In a glovebox, a vial is charged with this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a cyanide source like zinc cyanide (0.6 mmol) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 mmol). A solvent such as DMF or DMA is added, and the vial is sealed and heated to 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming C-N and C-O bonds.

Ullmann Condensation (N-Arylation and O-Arylation)

The Ullmann condensation can be used to couple this compound with amines, phenols, or imidazoles. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous in certain cases.

Quantitative Data for Copper-Catalyzed N-Arylation of Imidazoles

| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Imidazole | CuI (5) | 1,10-Phenanthroline (B135089) (10) | Cs₂CO₃ | NMP | 110 | 24 | 95[2] |

| 2 | Bromobenzene | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | NMP | 110 | 48 | 80[2] |

Experimental Protocol: General Procedure for Ullmann N-Arylation of Imidazole

A mixture of this compound (1.0 mmol), the imidazole nucleophile (1.2 mmol), a copper(I) salt such as CuI (0.1 mmol), a ligand like 1,10-phenanthroline or L-proline (0.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol) in a high-boiling solvent like DMF, NMP, or DMSO is heated at 120-160 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.

Other Reactions

While cross-coupling reactions are the most prominent, the bromine atom on this compound can potentially participate in other transformations, although these are less commonly reported. These could include nucleophilic aromatic substitution under harsh conditions or reactions involving radical intermediates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized imidazole derivatives. The bromine atom at the C4 position is readily displaced through a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. This guide has provided an in-depth overview of these key transformations, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The strategic application of these reactions enables the efficient and modular synthesis of novel compounds with potential biological or material properties.

References

A Technical Guide to the Scalable Synthesis of 4-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details scalable and efficient methodologies for the synthesis of 4-Bromo-1-methyl-1H-imidazole, a crucial building block in the development of numerous pharmaceutical compounds. This document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory and industrial-scale production.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its strategic importance in medicinal chemistry necessitates robust, scalable, and cost-effective manufacturing processes. This guide outlines several prominent synthetic strategies, including direct bromination of 1-methylimidazole (B24206) and a multi-step approach involving the formation and subsequent selective debromination of poly-brominated intermediates.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on factors such as scale, desired purity, cost of raw materials, and available equipment. The following tables provide a summary of quantitative data for the primary synthesis methods, allowing for a clear comparison of their efficiencies and requirements.

Table 1: Direct Bromination of 1-Methylimidazole

| Parameter | Method A: Bromine in Acetic Acid | Method B: N-Bromosuccinimide (NBS) in DMF |

| Starting Material | 1-Methylimidazole | 1-Methyl-1H-imidazole-2-carbaldehyde |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid | N,N-Dimethylformamide (DMF) |

| Key Reagents | Sodium Acetate (B1210297) | - |

| Reaction Time | 2.5 hours | 6 days (144 hours) |

| Temperature | Room Temperature | Room Temperature (20°C) |

| Yield | ~62% (crude) | 40% |

| Scale | 19.97 mmol | 90 mmol |

| Reference | [1] | [2] |

Table 2: Multi-Step Synthesis via Poly-brominated Intermediates

| Parameter | Method C: Bromination and Reductive Debromination |

| Starting Material | 1-Methylimidazole |

| Step 1: Bromination | Bromine in Acetic Acid |

| Step 1 Product | 2,4,5-Tribromo-1-methyl-1H-imidazole |

| Step 2: Debromination | Sodium Sulfite (B76179) in Water |

| Reaction Time (Step 1) | 2.5 hours |

| Reaction Time (Step 2) | 24 hours |

| Temperature (Step 1) | Room Temperature |

| Temperature (Step 2) | Reflux |

| Overall Yield | Not explicitly stated, but a mixture is obtained |

| Scale | 5.71 mmol (of tribromo intermediate) |

| Reference | [1] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key synthetic routes.

Method A: Direct Bromination with Bromine in Acetic Acid

This method describes the direct bromination of 1-methylimidazole using molecular bromine in an acetic acid solvent system.

Experimental Procedure: [1]

-

To a solution of 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL), a solution of bromine (9.6 g, 60.07 mmol) in acetic acid is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 2.5 hours.

-

Upon completion, the acetic acid is removed by vacuum distillation.

-

The residue is suspended in 500 mL of water and stirred for 10 minutes at room temperature.

-

The resulting mixture is worked up to isolate the crude this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide as the brominating agent for a substrate with a directing group, which is a variation of the target molecule but illustrates the use of NBS.

Experimental Procedure: [2]

-

A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethylformamide (300 mL) is treated with N-bromosuccinimide (17.8 g, 100 mmol).

-

The resulting solution is stirred at room temperature (20°C) for 6 days.

-

Water (750 mL) is added to the reaction mixture.

-

The mixture is extracted with ethyl acetate (4 x 200 mL).

-

The combined organic extracts are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under vacuum.

-

The residue is purified by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield the title compound.

Method C: Synthesis via 2,4,5-Tribromo-1-methyl-1H-imidazole and Subsequent Debromination

This two-step approach involves the exhaustive bromination of 1-methylimidazole followed by a selective debromination to yield the mono-brominated product.

Experimental Procedure: [1]

Step 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole

-

Follow the procedure for Method A to obtain the crude product containing 2,4,5-tribromo-1-methyl-1H-imidazole.

Step 2: Reductive Debromination

-

2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) is suspended in 45 mL of water.

-

Sodium sulfite (13 g, 103 mmol) is added to the suspension.

-

The reaction mixture is stirred under rapid reflux for 24 hours.

-

After cooling to room temperature, the organic phase is extracted with ether (3 x 75 mL).

-

The combined organic phases are dried with magnesium sulfate, filtered, and concentrated to yield a mixture of tribromo, dibromo, and monobromo imidazoles. Further purification is required to isolate this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical workflows described in this guide.

Caption: Direct Bromination of 1-Methylimidazole (Method A).

Caption: Bromination using N-Bromosuccinimide (Method B).

Caption: Multi-Step Synthesis via a Tribromo-Intermediate (Method C).

Conclusion

The synthesis of this compound can be achieved through various scalable methods. The direct bromination with bromine and acetic acid offers a straightforward approach, while the multi-step synthesis involving a poly-brominated intermediate provides an alternative route that may allow for more controlled introduction of the bromine substituent, albeit with additional steps. The choice of method will be dictated by the specific requirements of the research or manufacturing campaign, including scale, purity, and economic considerations. The provided protocols and comparative data serve as a valuable resource for chemists and process developers in the pharmaceutical industry.

References

Synthesis of 4-Bromo-1-methyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-1-methyl-1H-imidazole, a key building block in the development of various pharmaceutical compounds. The synthesis of this versatile intermediate can be broadly categorized into two main strategies: the direct bromination of 1-methyl-1H-imidazole and a two-step process involving the bromination of imidazole (B134444) followed by N-methylation. Additionally, alternative pathways starting from other substituted imidazoles offer further synthetic flexibility. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways for clarity.

Core Synthetic Pathways and Starting Materials

The selection of a synthetic route to this compound often depends on the availability of starting materials, desired scale, and safety considerations. The most common starting materials and their respective transformations are outlined below.

Pathway 1: Direct Bromination of 1-Methyl-1H-imidazole

The most direct approach to this compound involves the electrophilic substitution of 1-methyl-1H-imidazole. This method is efficient, though careful control of reaction conditions is necessary to manage selectivity and prevent the formation of polybrominated species.

A common brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions compared to elemental bromine. Another effective reagent is 2,4,4,6-tetrabromocyclohexa-2,5-dienone, which has been shown to achieve monobromination in high yields.[1]

Pathway 2: Bromination of Imidazole followed by N-Methylation

The initial bromination of imidazole can be achieved using various reagents, including bromine in acetic acid or N-bromosuccinimide in an organic solvent.[2] The subsequent methylation of 4-Bromo-1H-imidazole is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations, allowing for easy comparison of different methodologies.

Table 1: Bromination of 1-Methyl-1H-imidazole

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N-Bromosuccinimide | Dichloromethane (B109758) | Room Temp. | - | High | [1] |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane | Room Temp. | 1 h | 95 | [1] |

Table 2: Synthesis and Methylation of 4-Bromo-1H-imidazole

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Bromination | Br₂, Sodium Acetate (B1210297) | Acetic Acid | Room Temp. | 2 h | - | [2] |

| Methylation | Dimethyl sulfate, NaOH | Ethanol | - | 2 h | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Direct Monobromination of 1-Methyl-1H-imidazole using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[1]

Materials:

-

1-Methyl-1H-imidazole

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of 1-methyl-1H-imidazole (1.0 mmol) in dichloromethane (20 mL) at room temperature, add 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), wash the mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Synthesis of 4-Bromo-1H-imidazole from Imidazole[2]

Materials:

-

Imidazole

-

Bromine (Br₂)

-

Sodium acetate

-

Glacial acetic acid

-

Ice water

-

Buchner funnel and filter paper

Procedure:

-

In a suitable reaction vessel, dissolve imidazole (30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.

-

To this solution, add a solution of bromine (90 mmol) in acetic acid (10 mL) dropwise over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 50 mL of ice water.

-

Collect the resulting precipitate by filtration using a Buchner funnel.

-

Wash the residue with water to obtain 4-Bromo-1H-imidazole.

Protocol 3: Methylation of 4-Bromo-1H-imidazole[3]

Materials:

-

4-Bromo-1H-imidazole

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate

-

Ethanol

-

Aqueous ammonia (B1221849) (NH₃)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-Bromo-1H-imidazole (0.20 mol) and sodium hydroxide (0.024 mol) in 50 cm³ of ethanol.

-

Add dimethyl sulfate (0.022 mol) dropwise to the stirred solution over 15 minutes.

-

Continue stirring the reaction mixture for 2 hours.

-

After 2 hours, add excess aqueous ammonia and sodium hydroxide to the reaction mixture.

-

The product, this compound, can be isolated by extraction with a suitable organic solvent followed by purification.

Alternative Synthetic Routes

While the direct bromination of 1-methyl-1H-imidazole and the bromination-methylation sequence of imidazole are the most common routes, other starting materials can be employed. For instance, a multi-step synthesis starting from 1-methyl-1H-imidazole-5-formic acid involving condensation, bromination, and debromination has been reported.[4] Another approach involves the synthesis of a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, starting from 1,2-dimethyl-1H-imidazole. This method circumvents the issue of regioisomer formation that can occur in other routes.

These alternative methods highlight the adaptability of imidazole chemistry and provide valuable options for researchers based on the specific substitution patterns required for their target molecules. The choice of starting material and synthetic route will ultimately be guided by factors such as commercial availability, cost, and the desired final product structure.

References

- 1. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 4. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

A Technical Guide to the Chemical Stability and Storage of 4-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the chemical stability and storage of 4-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical research and development. In the absence of extensive publicly available stability data for this specific compound, this guide synthesizes information on the general stability of imidazole (B134444) and bromo-aromatic compounds with industry-standard protocols for stability testing as outlined by the International Council for Harmonisation (ICH).

Executive Summary

This compound is a heterocyclic compound whose stability is crucial for its effective use in synthesis and drug discovery. Proper storage and handling are paramount to prevent degradation and ensure the integrity of research and manufacturing processes. This guide outlines recommended storage conditions, details a comprehensive stability testing program based on ICH guidelines, and provides hypothetical degradation pathways based on the chemical nature of the molecule.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. | Reduced temperature minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidation of the imidazole ring. |

| Light | Protect from light. | Bromo-aromatic compounds can be susceptible to photodegradation. |

| Container | Use a tightly sealed, amber glass vial or other light-resistant container. | Prevents exposure to moisture and light. |

| Handling | Handle in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | As with any chemical, safe handling practices are essential to minimize exposure and ensure personnel safety. |

Chemical Stability Profile and Potential Degradation Pathways

Based on these principles, the following degradation pathways can be hypothesized:

-

Hydrolysis: Under acidic or basic conditions, the bromine atom could be displaced by a hydroxyl group, leading to the formation of 1-methyl-1H-imidazol-4-ol.

-

Oxidation: Strong oxidizing agents could lead to the opening of the imidazole ring.

-

Photodegradation: Exposure to UV light could potentially lead to the cleavage of the carbon-bromine bond, generating radical species.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though specific products are unknown without experimental data.

The following diagram illustrates these potential degradation pathways:

Experimental Protocols for Stability Assessment

To definitively determine the chemical stability of this compound, a comprehensive stability testing program should be implemented according to ICH Q1A(R2) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and at elevated temperatures and humidity to predict its shelf life.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following conditions are recommended:

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M HCl. 3. Store at 60°C for 24 hours. 4. Neutralize and analyze. |

| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M NaOH. 3. Store at 60°C for 24 hours. 4. Neutralize and analyze. |

| Oxidation | 1. Dissolve the compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Store at room temperature for 24 hours. 4. Analyze. |

| Photostability | 1. Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. 2. Analyze the samples, including a dark control. |

| Thermal Stress | 1. Expose the solid compound to a temperature of 80°C for 48 hours. 2. Analyze the sample. |

The following diagram outlines the workflow for assessing the chemical stability of a new chemical entity like this compound.

Conclusion

While specific, quantitative stability data for this compound is not extensively documented, a robust understanding of its chemical nature, coupled with the application of standardized ICH guidelines, allows for the establishment of sound storage, handling, and stability assessment protocols. Adherence to the recommendations outlined in this guide will help ensure the quality and integrity of this important chemical compound in research and development settings. It is strongly recommended that researchers perform their own stability studies under their specific formulation and storage conditions to establish a definitive shelf-life.

Commercial Suppliers and Technical Guide for 4-Bromo-1-methyl-1H-imidazole: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and common reactions, and its application in the development of therapeutic agents, particularly kinase inhibitors.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 711292 | 95% | 1 g, 5 g | $85.85 (1 g) |

| Thermo Scientific Chemicals | AC452430010 | 95% | 1 g, 5 g | Varies |

| Chemchart | - | - | 1 g, 5 g, 10 g, 25 g | $55.00 - $610.00 |

| BLD Pharm | 25676-75-9 | - | Inquire | Inquire |

| Pharmaffiliates | PA270022968 | High Purity | Inquire | Inquire |

| Echemi | 25676-75-9 | Industrial Grade | Inquire | Inquire |

Physicochemical Properties

| Property | Value |

| CAS Number | 25676-75-9 |

| Molecular Formula | C4H5BrN2 |

| Molecular Weight | 161.00 g/mol |

| Appearance | Liquid |

| Density | 1.614 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

| Boiling Point | 91-93 °C / 0.1 mmHg[1] |

| Flash Point | >110 °C[1] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. Below are representative protocols.

Method 1: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde (for a related derivative)

This method describes the synthesis of a closely related compound, this compound-2-carbaldehyde, which can be a useful intermediate.

-

Reactants: 1-methyl-1H-imidazole-2-carbaldehyde, N-Bromosuccinimide (NBS), N,N-dimethyl-formamide (DMF).[2]

-

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL).[2]

-

Add N-bromosuccinimide (17.8 g, 100 mmol) to the solution.[2]

-

Stir the resulting solution at room temperature for 6 days.[2]

-

Add water (750 mL) to the reaction mixture.[2]

-

Extract the mixture with ethyl acetate (B1210297) (4 x 200 mL).[2]

-

Dry the combined organic extracts over Na2SO4, filter, and remove the solvent in vacuo.[2]

-

Purify the residue by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield the product.[2]

-

Method 2: Synthesis of this compound-5-carboxylic acid amide derivatives

This patented method involves a three-step synthesis starting from 1-methyl-1H-imidazole-5-carboxylic acid.

-

Step 1: Condensation:

-

Sequentially add 1-methyl-1H-imidazole-5-carboxylic acid (compound A-1), an amine (compound A-2), HATU, and N,N-diisopropylethylamine to DMF.[3]

-

Stir and react at room temperature for 10-18 hours.[3]

-

Quench the reaction with water, filter the solid, wash with dichloromethane, and dry to obtain the amide (compound A-3).[3]

-

-

Step 2: Bromination:

-

Add chloroform, azodiisobutyronitrile, and N-bromosuccinimide (NBS) to the amide (compound A-3).[3]

-

Stir for 30 minutes at room temperature, then heat to 50 °C and stir for 12 hours.[3]

-

Concentrate the reaction solution to remove the solvent and purify the residue by column chromatography to obtain the brominated product (compound A-4).[3]

-

-

Step 3: Debromination (if necessary for the final product):

-

This step involves the use of a debromination reagent like methyl magnesium iodide in an oxygen-containing nonpolar solvent such as tetrahydrofuran.[3]

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This reaction is widely used to synthesize more complex molecules, including kinase inhibitors.[4]

-

General Procedure:

-

In a reaction vessel, combine this compound, an aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Application in Drug Discovery: Kinase Inhibitors

The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the imidazole ring allows for the strategic introduction of various substituents that can interact with the kinase active site, leading to potent and selective inhibition.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic moiety, followed by further functionalization.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

The resulting kinase inhibitor candidates can then be evaluated in various biological assays to determine their potency, selectivity, and potential as therapeutic agents.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a crucial role in modern drug discovery. Its utility in the construction of complex molecules, particularly kinase inhibitors, makes it an important tool for medicinal chemists. This guide provides a starting point for researchers interested in utilizing this compound, offering information on its procurement, synthesis, and application in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-methyl-1H-imidazole with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is highly valued for its mild reaction conditions, broad substrate scope, tolerance of numerous functional groups, and the relatively low toxicity of the boron-containing reagents.[2][3] For drug development professionals, the imidazole (B134444) moiety is a critical pharmacophore found in numerous biologically active molecules. The ability to functionalize the imidazole core at specific positions, such as the C4-position, through Suzuki-Miyaura coupling provides a powerful tool for generating libraries of novel compounds for screening and lead optimization.

This compound is a key building block in this context. The methyl group at the N1-position prevents potential side reactions and complications arising from the acidic N-H proton of an unprotected imidazole.[4] The bromine atom at the C4-position serves as an effective leaving group for the palladium-catalyzed coupling. While iodo-imidazoles are generally more reactive due to the weaker carbon-iodine bond, bromo-imidazoles offer a balance of reactivity, stability, and cost-effectiveness, making them attractive starting materials.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[2][7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

Experimental Protocols

Below are two distinct protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids, employing different catalyst systems and reaction conditions.

Protocol 1: General Screening Conditions with Pd(PPh₃)₄

This protocol is a robust starting point for coupling this compound with a variety of electronically diverse arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv.).

-

The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

-

A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred vigorously overnight (12-24 hours).

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1-methyl-1H-imidazole.

Protocol 2: Microwave-Assisted High-Throughput Synthesis

This protocol is suitable for rapid library synthesis and optimization of reaction conditions, leveraging the efficiency of microwave heating.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

-

Cesium Carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME) or Dioxane/Ethanol/Water mixture

-

Microwave reactor vials

Procedure:

-